molecular formula C6H7N5 B015328 3-Methyl Adenine-d3 CAS No. 110953-39-4

3-Methyl Adenine-d3

Cat. No.: B015328
CAS No.: 110953-39-4
M. Wt: 152.17 g/mol
InChI Key: FSASIHFSFGAIJM-FIBGUPNXSA-N
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Description

3-Methyl Adenine-d3 is a deuterated form of 3-Methyladenine, a compound widely used in scientific research. It is a derivative of adenine, a purine base found in nucleic acids. The deuterium atoms in this compound replace the hydrogen atoms, making it useful for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl Adenine-d3 can be synthesized through the methylation of adenine using deuterated methyl iodide. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Methyl Adenine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl Adenine-d3 is extensively used in scientific research due to its unique properties:

Mechanism of Action

3-Methyl Adenine-d3 exerts its effects primarily through the inhibition of phosphatidylinositol 3-kinases (PI3K). This inhibition blocks autophagosome formation, thereby affecting autophagy. The compound also interferes with class I PI3K, leading to the modulation of various signaling pathways, including those involving Akt and glycogen synthase kinase 3β . These actions result in the regulation of inflammatory responses and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl Adenine-d3 is unique due to its deuterium atoms, which enhance its stability and make it suitable for detailed analytical studies. Its ability to inhibit PI3K and modulate autophagy pathways distinguishes it from other methylated purine bases .

Biological Activity

3-Methyladenine (3-MA) is a well-known autophagy inhibitor primarily recognized for its role in pharmacological studies. It specifically inhibits the class III phosphatidylinositol 3-kinase (PI3K) complex, crucial for autophagosome formation. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and neuroprotection. This article provides a detailed overview of the biological activity of 3-MA, including its mechanisms, effects on various cell types, and relevant case studies.

3-MA's primary mechanism involves the inhibition of the PI3K pathway, which is essential for autophagy. By blocking this pathway, 3-MA prevents the formation of autophagosomes, leading to decreased autophagic degradation of cellular components. The inhibition of autophagy can have dual effects depending on the cellular context—while it may enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from utilizing autophagy for survival, it can also induce cell death independently of autophagy processes.

Key Points:

  • Inhibition of Class III PI3K : 3-MA selectively inhibits class III PI3K, crucial for autophagosome formation .
  • Dual Role in Autophagy : Prolonged exposure can promote autophagy under nutrient-rich conditions while inhibiting it under starvation conditions .

Biological Effects

The biological effects of 3-MA have been extensively studied across various cell types:

Cancer Cells

Research indicates that 3-MA can reduce cell viability in cancer cell lines such as HeLa and MCF-7. In a study, treatment with 3-MA significantly decreased HeLa cell viability in a dose-dependent manner, indicating its potential as an adjunct therapy in cancer treatment .

Table 1: Effects of 3-MA on Cell Viability

Cell TypeConcentration (mM)Viability Reduction (%)Method Used
HeLa2.5 - 10Dose-dependentMTT Assay
MCF-75SignificantTrypan Blue

Neuroprotection

In models of radiation-induced brain injury, 3-MA has shown protective effects by inhibiting excessive microglial activation and reducing neuronal apoptosis. A study demonstrated that administration of 3-MA post-radiation reduced inflammatory markers and improved neuronal survival .

Table 2: Effects of 3-MA on Neuroprotection

Treatment GroupNeuronal Apoptosis (TUNEL Staining)Microglial Activation (Iba-1)
ModelHighIncreased
3-MASignificantly ReducedDecreased

Study on Chemotherapy Efficacy

A notable study investigated the interaction between 3-MA and chemotherapeutic agents like cisplatin and tamoxifen. The results indicated that while 3-MA inhibited basal autophagy, it did not inhibit the increased autophagic response induced by these drugs. This suggests that the cytotoxic effects of chemotherapy could be potentiated by using 3-MA without compromising the drugs' efficacy .

Atherosclerosis Model

In a high-fat diet-induced atherosclerosis model, administration of 3-MA led to significant reductions in plaque size and enhanced stability of lesions. This was attributed to modulation of macrophage autophagy and foam cell formation .

Q & A

Basic Research Questions

Q. Q1. What experimental protocols are recommended for using 3-Methyl Adenine-d3 as an autophagy inhibitor in cell-based assays?

Methodological Answer:

  • Step 1: Prepare a stock solution in DMSO (10 mM) to avoid solubility issues. Use concentrations between 5–20 mM, adjusted for cell type viability (preliminary toxicity assays are critical).
  • Step 2: Pre-treat cells for 1–2 hours before autophagy induction (e.g., starvation or rapamycin) to ensure pathway inhibition.
  • Step 3: Validate inhibition via LC3-II/LC3-I ratio using western blotting or GFP-LC3 puncta quantification via fluorescence microscopy.
  • Key Consideration: Deuterium substitution may alter cellular uptake kinetics; compare results with non-deuterated 3-Methyl Adenine controls .

Q. Q2. How can researchers quantify this compound in biological matrices using LC-MS/MS, and what parameters minimize isotopic interference?

Methodological Answer:

  • Column Selection: Use a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm) to separate deuterated and non-deuterated analogs.
  • Ionization Mode: Electrospray ionization (ESI) in positive mode with MRM transitions optimized for m/z shifts caused by deuterium.
  • Calibration: Include deuterated internal standards (e.g., 3-Methyl Adenine-d6) to correct for matrix effects.
  • Data Validation: Cross-check with NMR for structural confirmation, as deuterium may slightly alter retention times .

Advanced Research Questions

Q. Q3. How do isotopic effects of deuterium in this compound influence its stability and binding affinity in autophagy inhibition studies?

Methodological Answer:

  • Kinetic Isotope Effect (KIE): Measure degradation rates in vitro (e.g., PBS vs. cell lysate) to assess deuterium’s impact on metabolic stability.
  • Binding Assays: Use surface plasmon resonance (SPR) to compare dissociation constants (Kd) between deuterated and non-deuterated forms.
  • Computational Modeling: Perform molecular dynamics simulations to evaluate hydrogen/deuterium交换 effects on ATP-binding pocket interactions .

Q. Q4. How should researchers resolve contradictions in autophagy inhibition efficacy data when using this compound across different cell lines?

Methodological Answer:

  • Variable Control: Standardize cell culture conditions (e.g., nutrient deprivation time, confluence).
  • Mechanistic Profiling: Combine transcriptomic analysis (RNA-seq) with proteomic validation to identify cell-specific off-target effects.
  • Data Normalization: Use housekeeping proteins (e.g., β-actin) adjusted for deuterium’s metabolic interference in western blot quantification .

Q. Q5. What strategies optimize the use of this compound in combination therapies with other autophagy inhibitors (e.g., chloroquine)?

Methodological Answer:

  • Dose Matrix Design: Employ a factorial experimental design to test synergistic vs. additive effects. Use Chou-Talalay plots for combination index (CI) analysis.
  • Temporal Sequencing: Pre-treat with this compound before or after secondary inhibitors to map pathway hierarchy.
  • Metabolic Tracing: Use <sup>13</sup>C-glucose labeling to track autophagic flux changes under combinatorial treatment .

Q. Safety and Compliance

Q. Q6. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation: Use fume hoods for weighing and solution preparation due to potential aerosolization.
  • Waste Disposal: Segregate deuterated waste in labeled containers for incineration by licensed hazardous waste services.
  • Documentation: Maintain Safety Data Sheets (SDS) referencing deuterium-specific hazards (e.g., prolonged stability in environmental matrices) .

Properties

IUPAC Name

3-(trideuteriomethyl)-7H-purin-6-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBYVFQJHWLTFB-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N)C2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC(=N)C2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558973
Record name 3-(~2~H_3_)Methyl-3H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110953-39-4
Record name 3-(~2~H_3_)Methyl-3H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Methyl Adenine-d3
Reactant of Route 2
3-Methyl Adenine-d3
6-Chloro-3-methylpurine
3-Methyl Adenine-d3
Reactant of Route 4
3-Methyl Adenine-d3
3-Methyl Adenine-d3
Reactant of Route 6
3-Methyl Adenine-d3

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